2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLAMYFEVPMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373611 | |
| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-99-8 | |
| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5'-chloro-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: A Technical Guide
Introduction: The Significance of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
This compound is a substituted α-bromoacetophenone derivative. The presence of a reactive α-bromine atom, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring makes it a versatile building block in organic synthesis.[1][2] These functional groups offer multiple reaction sites for the construction of more complex molecules, including potential pharmaceutical agents.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound forms the basis for predicting its spectroscopic behavior. The interplay of the various functional groups—the carbonyl group, the hydroxyl group, the bromine and chlorine substituents, and the aromatic ring—gives rise to characteristic signals in NMR, IR, and mass spectra.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (position 3) | ~7.8 | d | ~2.5 | Ortho to the acyl group and meta to the hydroxyl and chloro groups. |
| Ar-H (position 4) | ~7.4 | dd | ~8.8, 2.5 | Ortho to the chloro group and meta to the acyl and hydroxyl groups. |
| Ar-H (position 6) | ~7.0 | d | ~8.8 | Ortho to the hydroxyl group and meta to the acyl and chloro groups. |
| -CH₂Br | ~4.5 | s | - | Methylene protons adjacent to a carbonyl group and a bromine atom. |
| -OH | ~11.0 | s (broad) | - | Phenolic proton, often broad and deshielded due to hydrogen bonding. |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~192 | Carbonyl carbon of a ketone. |
| C-OH | ~160 | Aromatic carbon attached to the hydroxyl group. |
| C-Cl | ~125 | Aromatic carbon attached to the chlorine atom. |
| C-CO | ~118 | Aromatic carbon attached to the acyl group. |
| Aromatic CH | ~138, 130, 120 | Aromatic methine carbons. |
| -CH₂Br | ~32 | Methylene carbon attached to a bromine atom. |
Note: Predicted chemical shifts are based on general substituent effects and data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (phenol) | 3400-3200 | Broad | Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. |
| C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H vibrations. |
| C=O stretch (ketone) | 1680-1660 | Strong | Carbonyl stretching, shifted to lower frequency due to conjugation and hydrogen bonding. |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Aromatic ring vibrations. |
| C-O stretch (phenol) | 1280-1200 | Strong | Phenolic C-O stretching. |
| C-Cl stretch | 800-600 | Medium | Carbon-chlorine stretching. |
| C-Br stretch | 700-500 | Medium | Carbon-bromine stretching. |
The NIST WebBook provides IR data for the related compound 1-(5-chloro-2-hydroxyphenyl)ethanone, which can serve as a reference for the expected peak positions.[4]
Experimental Workflow: Acquiring IR Spectra
Caption: A generalized workflow for acquiring an infrared spectrum of a solid or solution sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.
The molecular ion peak (M⁺) would be observed, and due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be expected. The most abundant isotopes are ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. This will result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with predictable relative intensities.
Table 4: Predicted Key Mass Fragments
| m/z | Fragment | Rationale |
| 248/250/252 | [C₈H₆BrClO₂]⁺ | Molecular ion (M⁺) showing isotopic pattern. |
| 169/171 | [C₈H₆ClO₂]⁺ | Loss of Br radical. |
| 155/157 | [C₇H₄ClO]⁺ | Loss of CH₂Br radical. |
| 127 | [C₇H₄O]⁺ | Loss of CH₂Br and Cl radicals. |
| 105 | [C₇H₅O]⁺ | A common fragment for phenacyl compounds. |
The NIST WebBook provides mass spectral data for 2-bromo-1-phenylethanone, which can be a useful comparison for understanding the fragmentation of the α-bromo ketone moiety.[5]
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of this compound. The expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on the well-established principles of spectroscopy and data from closely related compounds. Researchers working with this molecule can use this guide to aid in the interpretation of their own experimental data, ensuring the correct identification and quality control of this important synthetic intermediate.
References
-
NIST Chemistry WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved January 17, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved January 17, 2026, from [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
-
Molbase. (n.d.). Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]
Sources
Chemical reactivity and stability of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Introduction
This compound is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a versatile synthetic intermediate for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive analysis of the compound's chemical reactivity, stability profile, synthetic routes, and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind its chemical behavior and to provide actionable, self-validating experimental methodologies.
Molecular Profile and Physicochemical Characteristics
The reactivity of this compound is a direct consequence of its molecular structure. The molecule incorporates three key functional regions: the electrophilic α-carbon, the carbonyl group, and the electron-rich hydroxyphenyl ring.
-
α-Bromo Ketone System: This is the molecule's primary reactive center. The potent electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating a wide range of substitution reactions.[3][4]
-
Substituted Phenolic Ring: The hydroxyl (-OH) group is a strong activating group, donating electron density into the aromatic ring and directing electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) group is deactivating yet also ortho-, para-directing. The interplay of these substituents governs the regioselectivity of any further aromatic substitution reactions.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 52727-99-8 | [5] |
| Molecular Formula | C₈H₆BrClO₂ | [5] |
| Molecular Weight | 249.49 g/mol | [5] |
| Appearance | Solid, off-white to pale yellow crystalline powder | [3][5] |
| Melting Point | 63-67 °C | [5] |
| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol. Low water solubility. | [6][7] |
Synthesis Pathway: α-Bromination of a Phenolic Ketone
The principal method for preparing this compound is the selective α-bromination of its precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone. This reaction proceeds via an acid-catalyzed enol intermediate, which is the key nucleophilic species that reacts with elemental bromine.[4][8]
The causality for using an acid catalyst (e.g., acetic acid) is twofold: it accelerates the formation of the enol tautomer, which is the rate-determining step, and it maintains a reaction environment that disfavors unwanted side reactions like bromination of the activated aromatic ring.[4][8]
Detailed Experimental Protocol: Synthesis
-
Materials: 1-(5-chloro-2-hydroxyphenyl)ethanone, Glacial Acetic Acid, Bromine (Br₂), Ethanol, Hexane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its ability to undergo facile nucleophilic substitution at the α-carbon. This reaction is a cornerstone for building molecular complexity and is widely employed in the synthesis of pharmaceuticals and other bioactive molecules.[1]
Nucleophilic Substitution Reactions
The primary mode of reactivity is the Sₙ2 displacement of the bromide ion by a wide range of nucleophiles. The high electrophilicity of the α-carbon, induced by the carbonyl group, ensures rapid reaction rates under mild conditions.
This reactivity makes it an essential building block for:
-
Pharmaceutical Agents: It is a key intermediate for synthesizing potential anti-inflammatory, analgesic, and antimicrobial drugs.[1]
-
Heterocyclic Chemistry: Reaction with binucleophiles (e.g., hydrazines, amidines) provides a direct route to various heterocyclic ring systems.
-
Biochemical Probes: The compound can act as a covalent inhibitor of enzymes like protein tyrosine phosphatases (PTPs) by alkylating active site residues, making it a valuable tool for biochemical research.[1][9][10]
Representative Protocol: Reaction with an Amine
-
Materials: this compound, a primary or secondary amine (e.g., benzylamine), potassium carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of the α-bromo ketone (1 equivalent) in acetonitrile, add the amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 4-8 hours. The K₂CO₃ acts as a base to scavenge the HBr generated during the reaction.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the α-amino ketone product.
-
Stability Profile and Storage Recommendations
Understanding the stability of α-haloketones is critical for both successful experimentation and safe handling. The compound is a lachrymator and requires careful handling in a well-ventilated fume hood.[11]
| Condition | Stability Assessment & Recommendation |
| Thermal | Stable under ambient conditions. Avoid high temperatures, as this can promote decomposition or elimination reactions (dehydrobromination).[4] |
| Light | Potentially light-sensitive. Store in amber-colored bottles or in a dark location to prevent photochemical degradation. |
| Moisture/pH | Store in a tightly sealed container in a dry place.[11] The compound is sensitive to moisture and highly unstable in basic solutions, which can induce rapid hydrolysis or elimination. It exhibits greater stability in neutral or mildly acidic media. |
| Incompatibilities | Keep away from strong bases, strong oxidizing agents, and potent nucleophiles during storage. |
Recommended Storage: Store in a tightly closed container in a cool (2-8°C), dry, dark, and well-ventilated area.[11][12]
Hazard Identification and Safe Handling
As with most α-haloketones, this compound presents significant health hazards. Adherence to strict safety protocols is mandatory.[11][13]
-
Primary Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear a lab coat or impervious clothing.[13]
-
Respiratory: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is derived from the high reactivity of its α-bromo ketone functionality. This reactivity allows for straightforward nucleophilic substitutions, providing access to a vast array of chemical derivatives. While its utility in pharmaceutical, agrochemical, and biochemical research is well-established, its hazardous nature demands rigorous adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and stability, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet . Acros Organics. [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs . Teva api. [Link]
-
Handbook of Hydroxyacetophenones: Preparation and Physical Properties - ResearchGate . ResearchGate. [Link]
-
CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity . Anthem Biosciences. [Link]
-
Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd . Mallak Specialties Pvt Ltd. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem . National Center for Biotechnology Information. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax . OpenStax. [Link]
-
2-bromo-1-(4-hydroxyphenyl)ethanone - AERU - University of Hertfordshire . University of Hertfordshire. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]
-
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone - PubChem . National Center for Biotechnology Information. [Link]
-
(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit . Reddit. [Link]
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.
-
9.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PMC - NIH . National Center for Biotechnology Information. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. 2-Bromo-5 -chloro-2 -hydroxyacetophenone 97 52727-99-8 [sigmaaldrich.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2491-38-5|2-Bromo-1-(4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Solubility Profile of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: A Guide for Pharmaceutical and Chemical Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This document synthesizes theoretical principles with actionable experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for determining and utilizing its solubility characteristics in common organic solvents.
Introduction: The Significance of Solubility
This compound is a versatile chemical building block used in the synthesis of a variety of bioactive molecules, particularly those with anti-inflammatory and analgesic properties.[1] The success of its application in synthesis and formulation hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of downstream processes such as crystallization, extraction, and chromatography.[2] In the context of pharmaceutical development, poor solubility can be a major impediment to achieving desired bioavailability.[3] Therefore, a detailed characterization of the solubility of this intermediate in a range of relevant organic solvents is not merely an academic exercise but a foundational requirement for efficient and successful research and development.
Physicochemical Landscape and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] An analysis of the molecular structure of this compound provides the basis for predicting its solubility behavior.
Key Structural Features:
-
Polar Groups: The molecule possesses a phenolic hydroxyl (-OH) group and a carbonyl (C=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. These groups impart significant polarity.
-
Aromatic System: The chlorinated benzene ring is a large, relatively nonpolar moiety that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Halogen Substituents: The bromine and chlorine atoms increase the molecular weight and introduce polar C-X bonds, further influencing the molecule's overall polarity and interaction potential.
This combination of a polar head (hydroxyl and carbonyl groups) and a larger, moderately nonpolar body (halogenated aromatic ring) suggests that the compound is unlikely to be soluble in entirely nonpolar solvents like hexane or highly polar protic solvents like water. Its optimal solubility is anticipated in polar aprotic solvents, which can engage in dipole-dipole interactions and accept hydrogen bonds from the hydroxyl group without competing as hydrogen bond donors.
Diagram: Molecular Interactions Influencing Solubility
The following diagram illustrates the key functional groups of the molecule and their potential interactions with different types of solvent molecules.
Caption: Conceptual diagram of molecular interactions.
Qualitative Solubility Profile
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very Soluble | These solvents effectively solvate the polar functional groups via dipole-dipole interactions and can accept hydrogen bonds from the -OH group without steric hindrance.[4] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alkyl chains in these alcohols provide some nonpolar character to interact with the aromatic ring, while the hydroxyl groups can H-bond with the solute. |
| Polar Protic | Water | Slightly Soluble to Insoluble | The large, hydrophobic halogenated aromatic ring dominates the structure, making it difficult to overcome the strong hydrogen-bonding network of water. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Slightly Soluble to Insoluble | These solvents lack the polarity needed to effectively solvate the hydroxyl and carbonyl groups. While DCM may show slight solubility due to its moderate polarity, hexane will be a very poor solvent. |
Gold-Standard Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain definitive, quantitative solubility data, an experimental approach is necessary. The saturation shake-flask method is widely recognized as the gold standard for determining equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[5][6]
Causality Behind the Method
This protocol is designed to be a self-validating system to measure the thermodynamic equilibrium solubility.[7] This is achieved by ensuring an excess of the solid compound is present, allowing the system to reach a state of saturation over time with controlled agitation and temperature. Sampling at multiple time points confirms that equilibrium has been reached, lending high confidence to the final measurement.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical system for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[6]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.[5]
-
Time-Point Sampling: Allow the mixture to equilibrate for an extended period. To validate that equilibrium has been reached, take samples at several time points (e.g., 24, 48, and 72 hours).[5]
-
Phase Separation: To sample, stop the agitation and allow the solid to settle. Alternatively, centrifuge the vial at high speed to pellet the undissolved solid. This step is critical to ensure no solid particles are carried over into the analysis.
-
Sample Collection and Filtration: Carefully draw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial. This removes any fine, suspended particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical system) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). HPLC is preferred as it can separate the analyte from any potential impurities or degradation products.[6]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
Confirmation of Equilibrium: Compare the calculated concentrations from the different time points (24h, 48h, 72h). If the concentrations are consistent (e.g., within a ±5% variance), equilibrium has been achieved. The reported solubility should be the value from the plateau.[5]
Diagram: Shake-Flask Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in scientific research and development. Based on its molecular structure, which contains both polar hydrogen-bonding groups and a nonpolar aromatic system, it is predicted to be most soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in alcohols, and poorly soluble in water and nonpolar hydrocarbons. For precise and reliable data, the standardized shake-flask method is the recommended protocol. By following the detailed workflow presented in this guide, researchers can confidently determine the solubility of this compound, enabling informed decisions for solvent selection that will streamline synthesis, purification, and formulation efforts.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline.
- Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- This compound. (n.d.). ChemicalBook.
- <1236> Solubility Measurements. (2016, September 30). USP-NF.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. (2023, August 15). Smolecule.
- This compound. (n.d.). Chem-Impex.
Sources
Physical properties like melting point and boiling point of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. This document collates and analyzes available data on its melting and boiling points, offering insights into the experimental and computational methods for their determination. The guide is intended to serve as a vital resource for professionals in research and development, providing the foundational knowledge necessary for the effective handling, characterization, and application of this compound.
Introduction
This compound, with the CAS number 52727-99-8, is a halogenated hydroxyacetophenone derivative. Its molecular structure, featuring a bromoacetyl group attached to a chlorinated phenol ring, makes it a versatile reagent in organic synthesis. The presence of multiple reactive sites allows for its use as a building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.
A thorough understanding of the physical properties of this compound is paramount for its practical application. Properties such as melting and boiling points are critical for purification, reaction condition optimization, and ensuring the safety and stability of chemical processes. This guide synthesizes the available data to provide a clear and concise summary of these essential physical characteristics.
Molecular Structure and its Influence on Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The interplay of various functional groups and substituents dictates the intermolecular forces, which in turn determine its melting and boiling points.
Figure 1: Molecular Structure of this compound
Key structural features influencing its physical properties include:
-
Aromatic Ring: The planar phenyl group contributes to van der Waals forces and potential π-π stacking interactions in the solid state.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular hydrogen bonding. This is a primary factor contributing to a relatively high melting point.
-
Ketone Group (C=O): The carbonyl group is polar and acts as a hydrogen bond acceptor, further increasing the strength of intermolecular interactions.
-
Halogen Atoms (Br and Cl): The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule, leading to stronger London dispersion forces. Their electronegativity also contributes to the overall polarity of the molecule.
Physical Property Data
The following table summarizes the available data for the key physical properties of this compound.
| Property | Value | Source | Method |
| Melting Point | 63-67 °C | ChemicalBook[1] | Not Specified |
| 62-68 °C | Chem-Impex[2] | Not Specified | |
| Boiling Point | 320.9 ± 32.0 °C | ChemicalBook[1] | Predicted |
| Molecular Formula | C₈H₆BrClO₂ | Chem-Impex[2] | - |
| Molecular Weight | 249.49 g/mol | Chem-Impex[2] | - |
In-depth Analysis of Physical Properties
Melting Point
The experimentally reported melting point of this compound falls within the range of 62-68 °C[1][2]. This relatively high melting point for a molecule of its size is primarily attributed to the strong intermolecular hydrogen bonding network established by the hydroxyl and carbonyl groups. The presence of the halogen atoms also contributes to increased intermolecular forces through dipole-dipole interactions and London dispersion forces.
The slight variation in the reported melting point ranges (62-68 °C and 63-67 °C) is common and can be attributed to differences in the purity of the samples and the specific experimental method used for determination.
Boiling Point
It is important to note that this is a computationally predicted value. Experimental determination of the boiling point is recommended for applications where this parameter is critical. However, it is also crucial to consider that compounds of this nature may be prone to decomposition at elevated temperatures, which could complicate experimental determination at atmospheric pressure. Vacuum distillation would be the preferred method for purification to avoid thermal degradation.
Experimental Methodologies for Physical Property Determination
For the benefit of researchers aiming to verify or further characterize this compound, standard experimental protocols for determining melting and boiling points are outlined below.
Melting Point Determination
A standard and reliable method for determining the melting point of a crystalline solid is through the use of a melting point apparatus.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.
-
Observation: The temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.
Figure 2: Workflow for Melting Point Determination
Boiling Point Determination
Given the high predicted boiling point and potential for thermal decomposition, the determination of the boiling point of this compound should be approached with caution. The micro-boiling point method is suitable for small quantities of the substance.
Protocol: Micro-Boiling Point Determination
-
Sample Preparation: A small amount of the liquid compound (if melted) is introduced into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
Heating: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The heat is removed once a steady stream of bubbles emerges from the capillary. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
For larger quantities and purification purposes, vacuum distillation is the recommended procedure. This allows for the substance to boil at a lower temperature, minimizing the risk of decomposition.
Conclusion
This compound is a valuable synthetic intermediate with a melting point in the range of 62-68 °C. While an experimentally determined boiling point is not currently available, a predicted value of approximately 321 °C highlights the strong intermolecular forces present in this molecule. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound, enabling its safe and effective use in various synthetic applications. Further experimental investigation to precisely determine the boiling point and explore its thermal stability is encouraged to augment the existing body of knowledge.
References
Sources
Methodological & Application
Application Notes and Protocols for Heterocyclic Synthesis Using 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone as a pivotal intermediate in heterocyclic synthesis. The unique structural characteristics of this compound, namely the reactive α-bromoketone moiety, the nucleophilic hydroxyl group, and the electronically modified phenyl ring, render it a highly versatile building block. This document details its synthesis and explores its utility in constructing high-value heterocyclic scaffolds, such as benzofurans and chromones, which are prevalent in numerous pharmacologically active agents.[1][2] Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are provided to enable seamless adoption and adaptation in a laboratory setting.
Introduction: A Versatile Synthon for Heterocyclic Chemistry
This compound is a specialized organic compound that serves as a cornerstone for building complex molecular architectures.[1] Its structure is primed for sequential and controlled reactions. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution, while the adjacent hydroxyl group acts as an intramolecular nucleophile, facilitating cyclization reactions. The chloro-substituent on the aromatic ring not only modifies the electronic properties of the molecule but also provides a potential site for further functionalization or influences the biological activity of the final product.
This combination of functional groups allows for the efficient, and often regioselective, synthesis of fused heterocyclic systems. These systems are of immense interest in pharmaceutical and agrochemical research due to their frequent appearance in natural products and their proven biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will focus on two primary applications: the synthesis of substituted benzofurans and the construction of the chromone core.
Synthesis of the Starting Material: this compound
The precursor itself is typically synthesized via the α-bromination of 5'-chloro-2'-hydroxyacetophenone. This electrophilic substitution targets the carbon adjacent to the carbonyl group. Various brominating agents can be employed, with phenyltrimethylammonium tribromide or copper(II) bromide being effective and selective options that avoid bromination of the activated aromatic ring.[3][4]
Protocol 1: Synthesis via Phenyltrimethylammonium Tribromide
This protocol outlines a common method for the synthesis of the title compound with good yield and purity.[3]
Materials:
-
5'-chloro-2'-hydroxyacetophenone
-
Phenyltrimethylammonium tribromide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous THF (approx. 30 mL per gram of acetophenone).
-
To this stirred solution, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude yellow oil by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., starting from 10:1 and moving to 5:1) to afford this compound as a purified product.[3]
Application I: Synthesis of Substituted Benzofurans
Benzofurans are a class of heterocyclic compounds widely distributed in nature and known for their diverse biological activities.[2] The reaction of this compound with various nucleophiles followed by intramolecular cyclization provides a direct and efficient route to 2-substituted-6-chlorobenzofurans.
Mechanistic Rationale
The synthesis is typically a one-pot procedure initiated by a base-catalyzed intramolecular O-alkylation (a Williamson ether synthesis variant). The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This forms a dihydrobenzofuranone intermediate which, under the reaction conditions or upon acidic workup, readily dehydrates to form the aromatic benzofuran ring. Introducing a Grignard reagent can lead to the formation of 2-substituted benzofurans through a sequence involving nucleophilic addition to the carbonyl, intramolecular cyclization, and a subsequent[1][3]-aryl migration.[5]
Protocol 2: General Procedure for Synthesis of 6-Chlorobenzofuran
This protocol provides a foundational method for synthesizing the core benzofuran structure, which can be adapted by using different starting materials or subsequent reactions to achieve various substitutions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Water, deionized
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 80-100°C may be sufficient) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) or recrystallization to obtain the 6-chlorobenzofuran product.
| Parameter | Condition | Expected Yield (%) | Notes |
| Base | K₂CO₃, Cs₂CO₃, NaH | 70-90% | Cs₂CO₃ may improve yield but is more expensive. NaH requires an anhydrous aprotic solvent like THF or DMF. |
| Solvent | Acetone, DMF, Acetonitrile | - | Choice of solvent depends on the reaction temperature and solubility of reagents. |
| Temperature | 50 - 100 °C | - | Higher temperatures can accelerate the reaction but may lead to side products. |
Application II: Synthesis of Substituted Chromones
The chromone (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[6][7] The Vilsmeier-Haack reaction offers a direct route to synthesize 3-formylchromones from 2-hydroxyacetophenones. These products are valuable intermediates for further elaboration.[8]
Mechanistic Rationale
The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically dimethylformamide (DMF). In this case, the reaction proceeds via the formation of a 1,3-bis(electrophile) from the 2-hydroxyacetophenone derivative, which then undergoes cyclization. The 2-hydroxyacetophenone is first converted into an intermediate that is formylated and cyclized to yield the 3-formylchromone.[8]
Protocol 3: Synthesis of 6-Chloro-3-formylchromone
This protocol is adapted from general procedures for the synthesis of 3-formylchromones using the Vilsmeier-Haack reaction.[8]
Materials:
-
1-(5-chloro-2-hydroxyphenyl)ethanone (Note: The bromo-group is not necessary for this specific transformation and the non-brominated precursor is used)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, cool DMF (6-8 eq) in an ice-water bath.
-
To the cold DMF, add 1-(5-chloro-2-hydroxyphenyl)ethanone (1.0 eq) with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.5-3.0 eq) dropwise to the mixture, ensuring the temperature remains low. A thick, often colored, mass will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Carefully decompose the reaction mixture by slowly pouring it into a beaker of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to yield the purified 6-chloro-3-formylchromone.[8]
| Parameter | Reagent Ratio (Substrate:POCl₃:DMF) | Expected Yield (%) | Notes |
| Formylation | 1 : 2.5 : 6 | 65-75% | Ratios can be adjusted, but excess Vilsmeier reagent is necessary. The reaction is exothermic and requires careful temperature control. |
| Workup | Quenching in ice-water | - | This step must be performed cautiously in a well-ventilated fume hood due to the exothermic hydrolysis of excess POCl₃. |
Safety and Handling
This compound is an α-haloketone. Compounds of this class are typically lachrymatory (tear-inducing) and are skin and respiratory tract irritants. All manipulations should be carried out in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound stands out as a highly effective and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its inherent reactivity allows for straightforward access to substituted benzofurans and serves as a foundational material for chromone synthesis. The protocols and mechanistic discussions provided herein offer a robust starting point for researchers to explore the synthesis of novel chemical entities for drug discovery and development programs. The strategic placement of the chloro and bromo substituents offers multiple handles for creating diverse chemical libraries, making this reagent a valuable tool in the arsenal of the synthetic chemist.
References
-
PubChem. 2-Bromo-1-(2-hydroxyphenyl)ethanone. Available at: [Link] (Note: This is for a related compound, providing general context on the class).
-
National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem Compound Summary for CID 5357493. Available at: [Link]
-
Laxmi B. World, et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]
-
Revue Roumaine de Chimie. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Available at: [Link]
- Google Patents. GB2193211A - Synthesis of benzofurans.
-
ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
-
ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]
-
Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]
-
International Journal of Research and Analytical Reviews. Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-(2-Bromo-5-hydroxyphenyl)ethanone | 1127422-81-4 [smolecule.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. ijrpc.com [ijrpc.com]
- 7. ijrar.org [ijrar.org]
- 8. asianpubs.org [asianpubs.org]
Analytical methods for quantifying 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone purity
An Application Note on Analytical Strategies for the Purity Determination of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the quantitative determination of purity for this compound. As a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals, ensuring its purity is paramount for downstream applications, reaction efficiency, and the safety profile of final products.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary assay method, supported by Gas Chromatography (GC) for orthogonal verification and the analysis of volatile impurities. Furthermore, it discusses the essential roles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural confirmation and impurity identification. All methodologies are presented with a rationale grounded in chemical principles and are designed to be self-validating in accordance with international regulatory standards.[2][3][4]
Introduction: The Imperative for Purity Analysis
This compound is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis.[5] Its unique structure, featuring electrophilic and nucleophilic centers, makes it a valuable precursor in the development of novel therapeutic agents, agrochemicals, and materials.[1] The presence of impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the yield, stereochemistry, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a fundamental component of process development and regulatory compliance. The principles outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1) mandate that analytical procedures used for purity testing be thoroughly validated to ensure they are specific, accurate, precise, and reliable.[2][4][6] This application note provides the technical protocols and scientific justification necessary to establish such a validated system.
Physicochemical Profile of the Analyte
A foundational understanding of the analyte's properties is crucial for method development. The selection of solvents, chromatographic columns, and detection techniques is directly informed by these characteristics.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 145917-57-9 | [7] |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Typically a solid (e.g., powder) | [5] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, chloroform | Inferred from structure |
Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the cornerstone for purity analysis of non-volatile, polar organic compounds like the target analyte. The presence of the polar hydroxyl group and the overall molecular structure make it ideally suited for retention and separation on a non-polar stationary phase (e.g., C18). This method provides exceptional resolution, enabling the separation of the main component from closely related structural impurities, and offers high quantitative accuracy through UV detection, leveraging the chromophoric nature of the substituted benzene ring.
Detailed HPLC Protocol
A. Instrumentation & Consumables
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (ACS Grade).
-
Volumetric flasks, pipettes, and autosampler vials.
B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid controls the pH to ensure the phenolic hydroxyl group is protonated, leading to consistent retention and sharp peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.[8][9] |
| Gradient Elution | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A gradient is essential to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved and elutes with a reasonable retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity. |
| Detection Wavelength | 254 nm | The substituted aromatic ring is expected to have strong UV absorbance at this wavelength, providing high sensitivity. A DAD can be used to scan for the optimal wavelength and check for peak purity. |
| Injection Volume | 10 µL | A typical volume that can be adjusted based on sample concentration and detector response. |
C. Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the sample solution facilitates the detection of low-level impurities.
D. System Suitability Testing (SST) Trustworthiness through Self-Validation: Before sample analysis, the system's performance must be verified. This is a non-negotiable step mandated by regulatory guidelines.[2][4]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution.
-
Calculate the performance parameters, which must meet the pre-defined criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
E. Analysis and Purity Calculation Inject the Sample Solution in duplicate. Identify the peak corresponding to this compound by comparing its retention time with the standard. Calculate the purity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Orthogonal Method: Gas Chromatography (GC) with Derivatization
Expertise & Causality: GC provides an orthogonal separation mechanism to HPLC, based on volatility and interaction with the stationary phase in the gas phase. It is particularly effective for identifying volatile impurities that may not be well-retained in RP-HPLC.[10] However, the target analyte contains a polar phenolic hydroxyl group, which can cause peak tailing and poor chromatographic performance due to adsorption on the column. To mitigate this, derivatization is employed to convert the -OH group into a less polar, more volatile ether or ester, such as a trimethylsilyl (TMS) ether.[11][12] This step is critical for achieving accurate and precise GC analysis.
Detailed GC Protocol
A. Instrumentation & Consumables
-
Gas Chromatograph with a Flame Ionization Detector (FID) and split/splitless injector.
-
Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Solvent: Dichloromethane or Ethyl Acetate (Anhydrous).
-
GC Vials with PTFE-lined septa.
B. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Accurately weigh ~5 mg of the standard or sample into a GC vial.
-
Add 1 mL of anhydrous solvent and vortex to dissolve.
-
Add 100 µL of BSTFA reagent to the vial.
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
C. GC Conditions
| Parameter | Recommended Condition | Justification |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program is necessary to separate compounds with different boiling points effectively. |
| Detector | FID | FID offers high sensitivity for organic compounds and a wide linear range. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
D. Analysis and Calculation Similar to HPLC, run a system suitability test using the derivatized standard. Then, inject the derivatized sample and calculate purity using the area percent method.
GC Workflow Diagram
Caption: Workflow for GC purity analysis with derivatization.
Structural Elucidation and Impurity Identification
While chromatography quantifies known and unknown components, it does not identify them. Spectroscopic techniques are indispensable for confirming the identity of the main peak and elucidating the structure of impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: NMR is the gold standard for unambiguous structure elucidation.[13][14] A ¹H NMR spectrum will confirm the presence and connectivity of all protons, while a ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign the structure.
-
Protocol: A high-purity sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed. The resulting spectrum should be compared against a characterized reference standard or theoretical predictions to confirm identity. For impurity identification, fractions can be collected from preparative HPLC and analyzed by NMR.
B. Mass Spectrometry (MS)
-
Application: MS provides crucial molecular weight information and structural clues from fragmentation patterns.[15] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying impurities detected in the purity assay.
-
Causality: For this compound, the mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl:³⁷Cl ratio ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ratio ≈ 1:1).[16] The molecular ion region will show a cluster of peaks (M, M+2, M+4, M+6) whose relative intensities are a unique fingerprint for a molecule containing one Cl and one Br atom, confirming the elemental composition of the main peak and any related impurities.
Method Validation Framework
Any method used for purity determination in a regulated environment must be validated according to ICH Q2(R1) guidelines.[2][3] The primary HPLC assay for purity must be validated for the following parameters:
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results (repeatability, intermediate precision). |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
Conclusion
The quantification of purity for this compound requires a multi-faceted analytical approach. A validated reversed-phase HPLC method serves as the primary tool for accurate and precise purity determination. Gas Chromatography, with appropriate derivatization, offers a valuable orthogonal technique for confirming the purity value and assessing volatile impurities. Finally, spectroscopic methods, particularly NMR and MS, are essential for the absolute confirmation of the chemical structure and the identification of unknown impurities. The integration of these techniques provides a robust, reliable, and scientifically sound strategy for ensuring the quality of this critical chemical intermediate.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. [Link]
-
SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]
-
SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
Chulalongkorn University Digital Collections. Improving chromatographic analysis of phenolic compounds. [Link]
-
PubMed. (2002). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]
-
PubChem. 2-Bromo-2'-hydroxyacetophenone. [Link]
-
ResearchGate. (2002). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
University of Arizona. Mass Spectral Interpretation. [Link]
-
NIH National Library of Medicine. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]
-
Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
-
ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]
-
NIH National Library of Medicine. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]
-
ResearchGate. (2017). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]
-
NIH National Library of Medicine. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. chemimpex.com [chemimpex.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. This compound [chemicalbook.com]
- 8. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 9. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 15. asdlib.org [asdlib.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 52727-99-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
Synthesis Overview
The primary and most direct route to this compound is the selective α-bromination of the acetyl group of 5-chloro-2-hydroxyacetophenone. The core challenge of this synthesis lies in achieving high selectivity for the side-chain bromination over the competing electrophilic substitution on the activated aromatic ring. The hydroxyl group is a strong ortho-, para- director, making the positions ortho and para to it highly susceptible to bromination.
Diagram: Overall Synthesis Pathway
The following diagram illustrates the common two-stage process for synthesizing the target molecule, starting from 4-chlorophenyl acetate.
Caption: Two-stage synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the α-bromination of 5-chloro-2-hydroxyacetophenone.
Question: My final yield is consistently low. What are the primary causes and how can I fix this?
Answer:
Low yield is the most common issue and can stem from three primary sources: incomplete reaction, formation of undesired byproducts, and losses during workup or purification.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, incorrect temperature, or impure reagents can lead to a significant amount of unreacted 5-chloro-2-hydroxyacetophenone remaining.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Temperature Control: While low temperature is crucial to control selectivity, ensure it is not too low to stall the reaction. A range of 0-10°C is often a good starting point.
-
Reagent Quality: Ensure the brominating agent (e.g., liquid bromine) has not degraded and that the solvent is anhydrous, as water can promote side reactions.[1]
-
-
-
Byproduct Formation (Ring Bromination):
-
Cause: This is the most significant contributor to low yields of the desired product. The electron-donating hydroxyl group strongly activates the aromatic ring, leading to electrophilic aromatic substitution. This produces isomers such as 3-bromo-5-chloro-2-hydroxyacetophenone and 3,5-dibromo-2-hydroxyacetophenone.[1]
-
Solution:
-
Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or chloroform discourage the ionization of bromine and the phenol, thus favoring the side-chain bromination pathway over the ionic ring-substitution pathway.[2] Highly polar or aqueous media strongly favor ring substitution.[3][4] Acetic acid is a common compromise but must be used with care.
-
Slow Reagent Addition: Add the bromine solution dropwise over an extended period while maintaining a low temperature (0-5°C). This keeps the instantaneous concentration of bromine low, minimizing the highly facile ring bromination.
-
Milder Brominating Agents: Consider using N-Bromosuccinimide (NBS) as an alternative to molecular bromine.[5] NBS can provide a low, constant concentration of bromine, often leading to higher selectivity for α-bromination, especially when initiated by a radical initiator or light.
-
-
-
Purification Losses:
-
Cause: The product can be lost during aqueous workup or recrystallization if the incorrect solvent system is used or if the product has significant solubility in the wash solutions.
-
Solution:
-
Workup: After quenching the reaction with water, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild reducing agent like sodium bisulfite solution to remove excess bromine, followed by brine.
-
Recrystallization: Use a minimal amount of a suitable solvent for recrystallization. Ethanol or a hexane/ethyl acetate mixture are often effective. Cool the solution slowly to maximize crystal formation.
-
-
Question: My NMR analysis shows a mixture of products. How can I identify the byproducts and improve selectivity?
Answer:
The primary byproduct is almost certainly from bromination on the aromatic ring.
-
Identification:
-
Desired Product (α-Bromination): this compound. The key NMR signal is a singlet for the -CH₂Br group, typically around 4.2-4.5 ppm. The aromatic region will show signals corresponding to three protons on the phenyl ring.
-
Byproduct (Ring Bromination): 3-Bromo-5-chloro-2-hydroxyacetophenone. The key signal is a singlet for the -COCH₃ group around 2.5 ppm. The aromatic region will show signals for only two protons.
-
-
Improving Selectivity:
-
The formation of the ring-brominated byproduct is a classic case of competing reaction pathways: electrophilic attack on the enol tautomer (desired) versus electrophilic attack on the activated aromatic ring (undesired).
-
Favoring α-Bromination:
-
Use a Non-Polar Solvent: As mentioned, solvents like CCl₄ or CHCl₃ will significantly suppress ring bromination.[2]
-
Lower the Temperature: Perform the reaction at 0-5°C. Lower temperatures increase the energy barrier for the aromatic substitution more than for the α-bromination.
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Acid Catalyst: A small amount of an acid catalyst (e.g., a drop of H₂SO₄ or HCl) can promote the formation of the enol tautomer, which is the necessary intermediate for α-bromination.[6] However, this must be used judiciously as strong acid can also promote other side reactions.
-
-
Diagram: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing and solving low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the desired α-bromination?
The reaction proceeds via an acid-catalyzed enolization of the ketone. The acetyl group tautomerizes to its enol form. This enol's double bond then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition, which is followed by deprotonation to yield the α-brominated ketone.
Q2: Why is the aromatic ring so susceptible to bromination in this reaction?
The phenolic hydroxyl group is a powerful activating group.[4][7] One of the oxygen's lone pairs delocalizes into the benzene ring, significantly increasing the electron density at the ortho and para positions. This makes the ring a much stronger nucleophile than the enol double bond, leading to rapid electrophilic aromatic substitution if conditions are not carefully controlled.[4]
Q3: Can I use bromine water for this synthesis?
Absolutely not. Bromine water is a polar, aqueous medium. In the presence of water, phenol is partially ionized to the highly reactive phenoxide ion.[3] This, combined with the polar solvent, will lead almost exclusively to the rapid formation of a white precipitate of 2,4,6-tribromophenol, displacing the acetyl group entirely in some cases.[4][8]
Q4: Are there any safety precautions I should be aware of?
Yes. Liquid bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin. Always handle liquid bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat. This compound itself is a lachrymator (causes tearing) and should be handled with care.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired α-brominated product by carefully controlling reaction conditions.
Materials:
-
5-chloro-2-hydroxyacetophenone (1.0 eq)
-
Liquid Bromine (1.05 eq)
-
Glacial Acetic Acid (or Chloroform)
-
Sodium Bicarbonate Solution (5% aqueous)
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Sodium Bisulfite Solution (10% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Cool the flask in an ice-salt bath to 0°C.
-
Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of the reaction mixture). A solid precipitate should form.
-
Workup:
-
Filter the crude product.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash sequentially with 10% sodium bisulfite solution (to quench excess bromine), 5% sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol to yield this compound as a solid.[9]
Reaction Parameter Summary
| Parameter | Condition/Reagent | Rationale & Impact on Yield/Purity |
| Brominating Agent | Liquid Bromine (Br₂) | Standard Choice: Effective but can lead to ring bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Higher Selectivity: Milder reagent, often provides a lower equilibrium concentration of Br₂, favoring α-substitution.[5] | |
| Solvent | Glacial Acetic Acid | Moderate Choice: Common, but its polarity can still permit some ring bromination. A good starting point.[9] |
| Chloroform / CS₂ | Optimal for Selectivity: Non-polar nature suppresses ionic ring substitution, significantly improving the yield of the desired product.[2] | |
| Water / Alcohols | Avoid: Highly polar protic solvents strongly favor ring substitution and should not be used.[1][3] | |
| Temperature | 0-5°C | Critical for Selectivity: Low temperature disfavors the higher activation energy pathway of electrophilic aromatic substitution. |
| > 20°C (Room Temp) | Lowers Yield: Will significantly increase the rate of ring bromination, leading to a complex product mixture and lower yield. | |
| Addition Rate | Slow, Dropwise | Essential: Keeps the instantaneous bromine concentration low, minimizing the fast, undesired side reaction on the ring. |
References
-
Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. [Link]
-
International Journal of Research in Pharmacy and Science. Synthesis and study of 2-hudroxy substituted Chalcone dibromide effects on different crop plant growth. [Link]
-
National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Sihauli Chemicals Private Limited. 5-Chloro-2-Hydroxyacetophenone. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Ottokemi. 5′-Chloro-2′-hydroxyacetophenone, 99%. [Link]
-
Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
-
Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. [Link]
-
ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. [Link]
-
Save My Exams. Nitration & Bromination of Phenol. [Link]
-
YouTube. Bromination of Phenols. [Link]
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
Khan Academy. Bromination of Phenols. [Link]
-
Chemguide. ring reactions of phenol. [Link]
-
Chemistry & Biology Interface. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Link]
-
ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. zenodo.org [zenodo.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Khan Academy [khanacademy.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Side reactions to avoid when using 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive α-halokeloadvanced intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid critical side reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of products. What are the most likely side reactions I should be aware of?
When working with this compound, particularly under basic conditions, you are likely to encounter a few common side reactions due to its bifunctional nature. The primary competing pathways are:
-
Intramolecular Cyclization (Benzofuran Formation): The ortho-hydroxyl group can readily attack the electrophilic carbon bearing the bromine, leading to the formation of a 5-chloro-benzofuran-3(2H)-one. This is often a major byproduct if the reaction conditions are not carefully controlled.
-
Favorskii Rearrangement: As an α-haloketone, this compound is susceptible to the Favorskii rearrangement in the presence of a base, which can lead to the formation of a rearranged carboxylic acid derivative (e.g., (5-chloro-2-hydroxyphenyl)acetic acid) instead of the expected substitution product.[1][2]
-
Intermolecular Williamson Ether Synthesis: The phenoxide, formed under basic conditions, can act as a nucleophile and react with another molecule of the bromo-ketone, leading to the formation of a dimeric ether byproduct.
-
Hydrolysis: The bromo group is susceptible to hydrolysis, particularly in the presence of aqueous base or prolonged reaction times, which will revert the starting material to 1-(5-chloro-2-hydroxyphenyl)ethanone.
Understanding the interplay of these reactions is the first step in troubleshooting and optimizing your synthesis.
Troubleshooting Guide
Issue 1: I am trying to perform a nucleophilic substitution at the alpha-carbon, but I am isolating a significant amount of 6-chloro-1-benzofuran-2(3H)-one. How can I prevent this intramolecular cyclization?
This is a classic issue arising from the proximity of the phenolic hydroxyl group to the reactive α-bromo ketone moiety. The intramolecular reaction is often kinetically favorable. Here’s how you can troubleshoot this:
Causality: The intramolecular SN2 reaction is entropically favored. Under basic conditions, the hydroxyl group is deprotonated to a much more nucleophilic phenoxide, which readily attacks the adjacent electrophilic carbon, displacing the bromide.
Solutions:
-
Protect the Hydroxyl Group: The most robust solution is to protect the phenolic hydroxyl group before carrying out the nucleophilic substitution. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), or silyl ethers (e.g., TBDMS). After the desired substitution reaction is complete, the protecting group can be selectively removed.
-
Expert Insight: The choice of protecting group is critical. An acetyl group can be removed under mild basic conditions, which might not be compatible with your desired product. A benzyl group, removed by hydrogenolysis, is often a good choice if your molecule can withstand the reaction conditions.
-
-
Control of Basicity and Temperature: If protection/deprotection is not feasible, precise control of reaction conditions is paramount.
-
Use a non-nucleophilic, sterically hindered base to deprotonate your intended nucleophile, if applicable, at a low temperature before the addition of the bromo-ketone.
-
Maintain the reaction at the lowest possible temperature that still allows for the desired intermolecular reaction to proceed at a reasonable rate. This will disfavor the intramolecular cyclization, which often has a higher activation energy.
-
Experimental Protocol: Acetyl Protection of this compound
-
Dissolve this compound (1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine (1.2 eq.) or pyridine (2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetyl-protected product.
Issue 2: My reaction is yielding a carboxylic acid derivative that is an isomer of my expected product. Is this the Favorskii rearrangement, and how can I suppress it?
The formation of a rearranged carboxylic acid, ester, or amide is a strong indication of the Favorskii rearrangement.[1][2]
Causality: The Favorskii rearrangement proceeds through a cyclopropanone intermediate formed by the intramolecular displacement of the halide by an enolate.[1] The subsequent nucleophilic attack on the cyclopropanone and ring-opening leads to the rearranged product. The reaction is initiated by the abstraction of the α'-proton (the proton on the carbon of the acetyl group).
Solutions:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases that favor enolate formation will promote the Favorskii rearrangement. Using weaker bases or controlling the stoichiometry of the base can sometimes minimize this side reaction.
-
Solvent Effects: The solvent can influence the equilibrium between the enolate and the starting ketone. Aprotic solvents are generally preferred for nucleophilic substitution reactions with α-haloketones.
-
Protecting the Ketone: In some cases, it may be possible to protect the ketone as a ketal. However, the conditions required for ketal formation and deprotection must be compatible with the rest of your molecule.
Visualizing the Problem: Favorskii Rearrangement vs. Desired SN2
Caption: Competing reaction pathways for this compound.
Issue 3: I am observing a high molecular weight impurity in my mass spectrometry data. Could this be a dimer?
Yes, the formation of a dimeric ether is a possibility through an intermolecular Williamson ether synthesis.[3]
Causality: The phenoxide formed from one molecule of this compound can act as a nucleophile and attack the α-bromo carbon of a second molecule. This is more likely to occur at higher concentrations and when the desired nucleophile is not reactive enough or is present in a substoichiometric amount.
Solutions:
-
High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reaction relative to the intramolecular or desired intermolecular reaction.
-
Controlled Addition: Slowly adding the this compound to a solution of the nucleophile can help to maintain a low concentration of the electrophile, minimizing the chance of self-reaction.
-
Ensure Stoichiometry: Use a slight excess of your intended nucleophile to ensure that it outcompetes the phenoxide for reaction with the bromo-ketone.
Data Summary: Troubleshooting Common Side Reactions
| Side Reaction | Key Indicator | Recommended Action |
| Intramolecular Cyclization | Formation of 6-chloro-1-benzofuran-2(3H)-one | Protect the hydroxyl group; use low temperatures. |
| Favorskii Rearrangement | Isomeric carboxylic acid derivative product | Careful selection of a weaker base; consider ketone protection. |
| Williamson Ether Dimer | High molecular weight byproduct | Use high dilution; slow addition of the bromo-ketone. |
| Hydrolysis | Presence of 1-(5-chloro-2-hydroxyphenyl)ethanone | Use anhydrous conditions; minimize reaction time. |
References
-
Kumar, A., Rane, R. A., Ravindran, V. K., & Dike, S. Y. (1997). A facile synthesis of adrenaline and related compounds. Synthetic Communications, 27(9), 1565-1572. [Link]
-
Erian, A. W., Sherif, S. M., & Al-Harrasi, A. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]
- Favorskii, A. E. (1894). Action of potassium hydroxide on dichloro ketones. J. Russ. Phys. Chem. Soc., 26, 590.
-
Kende, A. S. (1960). The Favorskii Rearrangement of Halo Ketones. Organic Reactions, 11, 261-316. [Link]
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Priyanka, K. P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1127–1130. [Link]
-
Wei-Xia, Q., & Wei, Z. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
Wikipedia. (2023). Favorskii rearrangement. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Sources
Optimizing temperature and reaction time for reactions involving this compound
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth guidance on one of the most critical aspects of reaction success: the optimization of temperature and reaction time. The interplay between these two parameters is fundamental to achieving high yield and purity. This guide, presented in a question-and-answer format, addresses specific issues you may encounter and explains the causality behind our recommended troubleshooting steps.
Section 1: Frequently Asked Questions & Core Principles
Q1: What is the fundamental role of temperature in a Suzuki coupling reaction?
A1: Temperature is a critical lever that directly influences the rate of a chemical reaction. This relationship is described by the Arrhenius equation, which shows that the reaction rate constant increases exponentially with temperature.[1][2] In the context of the Suzuki coupling's catalytic cycle, increasing the temperature accelerates each key step: oxidative addition, transmetalation, and reductive elimination.[3] For less reactive substrates, such as aryl chlorides, higher temperatures are often necessary to overcome the activation energy barrier for the initial oxidative addition of the palladium catalyst into the carbon-halide bond.[4][5]
However, temperature is a double-edged sword. While it boosts reaction rates, excessively high temperatures can lead to undesirable outcomes such as catalyst decomposition, degradation of starting materials or products, and an increase in side reactions.[6]
Q2: How does reaction time relate to temperature and overall success?
A2: Reaction time is the duration required for the starting materials to be consumed and converted into the desired product. The optimal reaction time is inversely related to the reaction rate; a faster reaction (often achieved at a higher temperature) will require a shorter time to reach completion.
It is crucial to monitor the reaction's progress over time.[7] Running a reaction for too long, even at an optimal temperature, can be detrimental. It can lead to the accumulation of byproducts from side reactions or the decomposition of the desired product, ultimately lowering the isolated yield and complicating purification. Conversely, quenching the reaction prematurely will result in incomplete conversion of the starting materials.
Q3: My initial screening at a standard temperature (e.g., 80-100°C) gives a low yield. Should I just increase the temperature?
A3: While increasing the temperature is a common first step, it should be done systematically.[8] A low yield can stem from several issues, not just an insufficient reaction rate.[9] Before escalating the temperature, consider the following:
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Catalyst Inactivity: Is your palladium catalyst active? The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[10] Inefficient reduction can halt the catalytic cycle before it even begins. Ensure your reagents and solvents are anhydrous and the reaction is under an inert atmosphere, as oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand for your specific substrates may lead to slow reaction rates or catalyst decomposition.
-
Base and Solvent System: The choice of base and solvent is crucial and can dramatically affect the reaction outcome. The base is required to activate the boronic acid for transmetalation, and the solvent must solubilize all components effectively.[6]
If these factors are optimized, a carefully controlled increase in temperature is a logical next step.
Section 2: Troubleshooting Guide: Temperature & Time-Related Issues
This section addresses specific problems with a focus on how temperature and time are likely contributing factors.
Issue 1: Reaction Stalls or Shows Low Conversion
Q4: I'm monitoring my reaction by UPLC-MS, and after an initial burst of product formation, the reaction stalls with significant starting material remaining. What's happening?
A4: This is a classic sign of catalyst deactivation. The initial product formation shows the catalyst was active, but it has lost its efficacy over time. The likely causes are tied to temperature and reaction environment:
-
Thermal Decomposition: At elevated temperatures, the palladium-ligand complex can degrade. This is especially true for less stable ligands. The formation of palladium black is a visual indicator of this process, where the soluble catalyst decomposes into inactive palladium metal.[6]
-
Oxygen Contamination: A small leak in your inert gas setup can introduce oxygen, which irreversibly oxidizes the active Pd(0) catalyst.[6] This effect is often exacerbated at higher temperatures.
-
Moisture-Related Deactivation: Trace amounts of water can sometimes be harmful, leading to specific catalyst poisoning pathways.[11]
Troubleshooting Steps:
-
Lower the Temperature: Counterintuitively, running the reaction at a slightly lower temperature for a longer period might preserve the catalyst's lifespan and lead to a higher overall conversion.
-
Improve Inertion: Re-evaluate your degassing procedure. Ensure solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[6]
-
Use a More Robust Catalyst System: Consider using a more thermally stable ligand or a modern palladium precatalyst designed for high-temperature applications and resistance to deactivation.[12]
Issue 2: Significant Formation of Side Products
Q5: My reaction is fast and goes to completion, but I'm getting a lot of homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I suppress these?
A5: The formation of these side products is often accelerated at higher temperatures and longer reaction times.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[10]
-
Dehalogenation: This side reaction replaces the halide on your starting material with a hydrogen atom. It can occur if the palladium complex reacts with a hydrogen source in the mixture (like a solvent or base) after oxidative addition.[10]
-
Protodeboronation: This is the cleavage of the C-B bond of the organoborane, typically by hydrolysis, replacing it with a C-H bond. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[13]
Troubleshooting Steps:
-
Optimize Temperature: Reduce the reaction temperature. The desired cross-coupling reaction often has a lower activation energy than these side reactions. Finding the "sweet spot" temperature can maximize the rate of product formation relative to impurity formation.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the limiting starting material is consumed.[7] Letting the reaction stir for hours after completion only allows side products to accumulate.
-
Use a More Stable Boronic Ester: If protodeboronation is the main issue, switching from a boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate can significantly reduce this side reaction.[5]
Section 3: Experimental Protocols & Data-Driven Optimization
A systematic approach is key to efficiently optimizing temperature and time. A Design of Experiments (DoE) approach, which varies multiple factors simultaneously, is more efficient than the traditional "one-factor-at-a-time" method.[14][15]
Protocol 1: Time-Course Study by UPLC-MS Analysis
This protocol establishes the reaction profile at a given temperature to identify the optimal reaction time.
Objective: To determine the point of maximum product formation and the onset of any potential product degradation or side-product accumulation.
Methodology:
-
Reaction Setup: Assemble the reaction under standard inert conditions in a vessel that allows for easy sampling (e.g., a three-neck flask with a septum).[16]
-
Initiation: Add the final reagent (often the palladium catalyst) to start the reaction (t=0) and begin heating to the target temperature.
-
Sampling: At regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile or ethyl acetate) and an internal standard. This stops the reaction in the sample.
-
Analysis: Analyze the quenched samples by UPLC-MS.[17] This technique provides rapid and accurate quantification of starting materials, product, and any detectable side products.[18][19]
-
Data Plotting: Plot the concentration (or relative peak area vs. internal standard) of the product and key starting material against time.
Protocol 2: Temperature Screening using Design of Experiments (DoE)
Objective: To efficiently screen a range of temperatures and reaction times to find the optimal conditions that maximize yield and minimize impurities.[20]
Methodology:
-
Define Factors and Ranges: Identify the key variables. For this purpose, they are Temperature and Time . Define a sensible range for each (e.g., Temperature: 60°C, 80°C, 100°C; Time: 2h, 6h, 12h).
-
Design the Experiment: Use DoE software to generate a set of experimental conditions. A full factorial design will test all possible combinations of the defined levels.[14]
-
Execution: Run all the experiments as dictated by the DoE plan. It is often efficient to run these in parallel in a reaction block.
-
Analysis: After the specified time, quench each reaction and analyze the outcome (e.g., yield, purity) by UPLC or GC.
-
Modeling: Input the results into the DoE software to generate a statistical model and response surface plots. These plots visually represent how the yield and purity change as a function of temperature and time, helping to identify the optimal conditions.[21]
Example Data Presentation: DoE Results
Below is a hypothetical data table from a DoE study optimizing a Suzuki coupling.
| Experiment | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 2 | 45 | 98 |
| 2 | 100 | 2 | 75 | 95 |
| 3 | 60 | 12 | 68 | 92 |
| 4 | 100 | 12 | 80 | 75 |
| 5 | 80 | 7 | 92 | 96 |
| 6 | 80 | 7 | 93 | 97 |
| 7 | 80 | 2 | 65 | 99 |
| 8 | 80 | 12 | 85 | 88 |
| 9 | 60 | 7 | 62 | 94 |
| 10 | 100 | 7 | 82 | 81 |
In this example, the central point (Exp. 5 & 6) at 80°C for 7 hours provides the best balance of high yield and high purity. The higher temperature/longer time experiment (Exp. 4) gives a lower purity, suggesting product degradation or side product formation.
Section 4: Visualizing Workflows and Concepts
Optimization Workflow Diagram
This diagram illustrates the logical flow from initial setup to a fully optimized reaction.
References
- Vertex AI Search. (n.d.). Arrhenius equation and its components | Chemical Kinetics Class Notes. Fiveable.
- ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses.
- Wikipedia. (n.d.). Arrhenius equation.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- MDPI. (n.d.). Insights into Palladium Deactivation during Advanced Oxidation Processes.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- RSC Publishing. (n.d.). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- (2025). Design of experiments: An efficient approach to process optimisation.
- Britannica. (2025). Arrhenius equation.
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- Chemistry LibreTexts. (2023). 6.2.3.2: The Arrhenius Equation.
- BYJU'S. (n.d.). Arrhenius equation.
- (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Carthage College Chemistry Department. (2017). Setting Up a Reaction on the Microscale for the Organic Chemistry Laboratory Cycle.
- RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- WSU. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Reaction: Analysis I.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Waters Corporation. (n.d.). Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Measurlabs. (n.d.). UPLC-MS Analysis | Ultra-Performance Liquid Chromatography.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
Sources
- 1. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
- 15. mt.com [mt.com]
- 16. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
- 19. measurlabs.com [measurlabs.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Welcome to the technical support guide for the purification of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS No. 52727-99-8). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this key intermediate with high purity. The guidance herein is based on established chemical principles and field-proven methodologies.
Part 1: Initial Assessment & Common Impurities
Before attempting purification, it is crucial to understand the potential impurity profile of your crude material. The primary synthetic route involves the α-bromination of 5'-chloro-2'-hydroxyacetophenone.[1] The nature of this reaction inherently introduces several potential side products and impurities.
FAQ: What are the most common impurities I should expect in my crude product?
Your crude material will likely contain a mixture of the following, originating from the synthetic process:
-
Unreacted Starting Material: Incomplete conversion will leave residual 5'-chloro-2'-hydroxyacetophenone.
-
Over-Brominated Byproducts: The primary byproduct is often the dibrominated species, 2,2-dibromo-1-(5-chloro-2-hydroxyphenyl)ethanone. Trace amounts of tribrominated products are also possible with excess brominating agent or extended reaction times.[2]
-
Aromatic Bromination Byproducts: Although the acetyl group is deactivating, the ortho-hydroxyl group is strongly activating, creating a possibility for electrophilic substitution on the aromatic ring, typically at the 3-position.[2][3]
-
Reagent-Related Byproducts: Depending on your brominating agent (e.g., N-Bromosuccinimide, Phenyltrimethylammonium tribromide), byproducts like succinimide or aniline derivatives may be present.[1]
-
Solvent Residues: Residual solvents from the reaction and work-up (e.g., THF, ethyl acetate, acetic acid) are common.[2]
Workflow for Crude Product Purification
The general strategy involves an initial aqueous work-up followed by one or more chromatographic or crystallization steps.
Caption: General purification workflow for this compound.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for removing minor impurities from a solid product. However, α-bromoketones can be challenging due to their tendency to oil out when impure.[4]
Q: My crude product is a dark oil. Can I still use recrystallization?
It is highly recommended to first purify the oil via column chromatography. Attempting to recrystallize an impure oil directly often leads to frustration. Chromatography will remove the bulk of impurities, yielding a semi-pure solid or viscous oil that is much more amenable to crystallization.
Q: I have a crude solid, but it won't crystallize from any solvent I try. What should I do?
This is a classic sign that your "solid" is actually a mixture with a significantly depressed melting point.
-
Confirm Identity: First, ensure your crude material contains the desired product via ¹H NMR. The characteristic singlet for the -CH₂Br protons should be visible around 4.5-4.8 ppm.
-
Solvent Screening: Use a small amount of material to test a range of solvents. A good single solvent will dissolve the compound when hot but not when cold. If a single solvent isn't effective, try a binary solvent system.
| Solvent System | Component 1 (Solubilizing) | Component 2 (Anti-solvent) | Target Impurities Removed |
| Ethanol/Water | Ethanol | Water | Polar impurities (salts, reagent byproducts) |
| DCM/Hexane | Dichloromethane (DCM) | Hexane | Non-polar impurities (over-brominated species) |
| Toluene/Heptane | Toluene | Heptane | Starting material, less polar byproducts |
| Chloroform | Chloroform | (None - single solvent) | Effective for similar hydroxy-phenyl bromoethanones.[5] |
Troubleshooting Protocol: Binary Solvent Recrystallization
-
Dissolve the crude solid in the minimum required amount of the hot "solubilizing" solvent (e.g., Ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until you see persistent turbidity (cloudiness).
-
Add a few more drops of the hot solubilizing solvent to redissolve the solid and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Q: My yield after recrystallization is very low. How can I improve it?
Low yield is typically caused by using too much solvent or premature crystallization.
-
Minimize Solvent: Ensure you are using the absolute minimum volume of hot solvent to dissolve your compound.
-
Check the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC. If a significant amount of product is present, you can perform a second recrystallization to recover more material.
Part 3: Troubleshooting Column Chromatography
Column chromatography is the most reliable method for purifying crude this compound, especially when it is an oil or a complex mixture.[1][6]
Q: What is a good starting mobile phase (eluent) for my column?
The polarity of the eluent is critical. Based on the structure and published procedures, a mixture of a non-polar solvent and a moderately polar solvent is ideal.[1]
-
Recommended Starting Point: Hexane:Ethyl Acetate (9:1 v/v).
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25 - 0.35 for the desired product. This Rf generally translates well to good separation on a column.
Q: My compound is stuck at the top of the column (Rf=0) or running through with the solvent front (Rf=1). What do I do?
This is a simple matter of adjusting eluent polarity.
Caption: Decision tree for optimizing TLC mobile phase.
Q: My product appears to be degrading on the column. The collected fractions are turning yellow/brown and show new spots on TLC.
This is a known issue with α-haloketones.[7] Standard silica gel is slightly acidic, which can catalyze decomposition or rearrangement reactions.
Solutions:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your eluent containing 1% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface, preventing degradation.
-
Run the Column Quickly: Do not leave the compound on the column for an extended period. Use positive pressure ("flash chromatography") to speed up the elution.[8]
-
Use Alumina: As an alternative, neutral alumina can be used as the stationary phase, which is less acidic than silica.
Detailed Protocol: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[9]
-
Packing (Wet Loading): Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle tapping and positive pressure to create a uniform, compact bed. Ensure the solvent level never drops below the top of the silica bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to maintain a steady flow. Collect fractions sequentially in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure. A published purification used a 5:1 n-hexane:ethyl acetate system to yield the product.[1]
Part 4: Stability, Handling, and Storage
Q: How stable is this compound and how should I store it?
α-Bromoketones are reactive compounds.[7] The title compound is typically a yellow oil or low-melting solid.[1] For long-term storage, keep the purified product at 2-8°C in a tightly sealed container, protected from light and moisture.
Q: What are the primary safety hazards associated with this compound?
α-Haloketones are potent lachrymators (tear-producing agents) and skin sensitizers.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
By following these guidelines, you can effectively troubleshoot common issues and achieve high-purity this compound for your research and development needs.
References
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
-
Vanlaer, S., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3374. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
Reddit r/Chempros. (2020). Separation of Ketone and alpha Bromo ketone. [Link]
-
ChemBeats. (2025). Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Royal Society of Chemistry. (2021). Nonstoichiometric polycondensation based on Friedel–Crafts acylation in superacids for the syntheses of aromatic polyketones. Polymer Chemistry. [Link]
-
Majumder, U., & Alam, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40918-40968. [Link]
-
Majumder, U., & Alam, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40918-40968. [Link]
- Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
ResearchGate. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(15), 4991. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone with similar bromoacetophenones
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Among the versatile class of α-haloketones, this compound stands out as a crucial building block, particularly in the synthesis of pharmaceutical agents like anti-inflammatory and antimicrobial drugs.[1] Its unique substitution pattern—featuring a hydroxyl group ortho to the acyl moiety and a chloro group meta to it—imparts a distinct reactivity profile compared to other bromoacetophenones.
This guide provides an in-depth comparison of the reactivity of this compound against structurally similar bromoacetophenones. We will dissect the underlying electronic and steric factors, provide a robust experimental protocol for quantitative comparison, and present data to guide your synthetic strategies.
The Foundation of Reactivity in α-Bromoacetophenones
The reactivity of α-haloketones is fundamentally governed by two key structural features: the carbonyl group and the adjacent carbon-halogen bond. The powerful inductive electron-withdrawing effect of the carbonyl group polarizes the Cα-Br bond, creating a significant partial positive charge on the α-carbon.[2] This renders the α-carbon highly electrophilic and susceptible to attack by nucleophiles.
The predominant reaction pathway for these substrates is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The SN1 pathway is energetically unfavorable because the resulting α-carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[3][4]
However, the reactivity is not uniform across all bromoacetophenones. Substituents on the aromatic ring (Ar) play a decisive role by modulating the electrophilicity of the α-carbon.
Structural and Electronic Dissection of Bromoacetophenones
The rate of the SN2 reaction is highly sensitive to the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it.
Let's compare our target compound with several key analogues:
| Compound | Ring Substituents | Net Electronic Effect on α-Carbon Reactivity | Expected Relative Reactivity |
| 2-Bromoacetophenone | None | Baseline | 1.0 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | p-Chloro (-I, +R) | Strongly electron-withdrawing | > 1.0 |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | p-Hydroxyl (+R, -I) | Electron-donating | < 1.0 |
| This compound | 2-OH (+R, -I), 5-Cl (-I, +R) | Complex; overall electron-withdrawing | > 1.0 |
Analysis:
-
2-Bromoacetophenone: This is our baseline, with reactivity dictated solely by the α-bromo ketone moiety.
-
2-Bromo-1-(4-chlorophenyl)ethanone: The chloro group is deactivating, meaning it withdraws electron density from the ring through its strong inductive (-I) effect, which outweighs its weak resonance (+R) effect.[5] This withdrawal is transmitted to the α-carbon, increasing its electrophilicity and making the compound more reactive than the unsubstituted baseline.
-
2-Bromo-1-(4-hydroxyphenyl)ethanone: The hydroxyl group is an activating group. Its powerful electron-donating resonance (+R) effect dominates its inductive (-I) effect. This donation reduces the electron-withdrawing pull of the carbonyl group, thereby decreasing the electrophilicity of the α-carbon and lowering the reaction rate.
-
This compound: This molecule presents a more complex scenario.
-
The 5-chloro group acts as an electron-withdrawing group, enhancing reactivity.
-
The 2-hydroxyl group is electron-donating. However, its ortho position allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This can lock the conformation and slightly increase the electron-withdrawing character of the carbonyl group, partially offsetting the hydroxyl's donating effect and further enhancing reactivity. The combined pull from the chloro group and the bromoacetyl group makes this compound a highly reactive substrate for nucleophilic substitution.[1]
-
Experimental Protocol for Kinetic Analysis
To empirically validate these predictions, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of various bromoacetophenones with a nucleophile, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the second-order rate constant (k) for the reaction of different bromoacetophenones with sodium thiophenolate.
Materials:
-
This compound
-
2-Bromoacetophenone (Reference)
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
2-Bromo-1-(4-hydroxyphenyl)ethanone
-
Thiophenol
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Thermostatted reaction vessel/water bath
-
HPLC system with a C18 column and UV detector
Workflow:
Step-by-Step Procedure:
-
Preparation of Nucleophile: Prepare a 0.02 M solution of sodium thiophenolate by dissolving the appropriate amount of thiophenol in acetonitrile, followed by the addition of an equimolar amount of 1 M sodium hydroxide.
-
Preparation of Substrates: Prepare 0.02 M solutions of each bromoacetophenone derivative in acetonitrile.
-
Reaction Initiation: In a thermostatted vessel at 25.0 °C, mix equal volumes (e.g., 25 mL) of the nucleophile solution and one of the substrate solutions. This will result in initial concentrations of 0.01 M for each reactant. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl to neutralize the basic thiophenolate.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Use a suitable mobile phase (e.g., 60:40 Acetonitrile:Water) to achieve good separation between the reactant bromoacetophenone and the product. Monitor the disappearance of the starting material by integrating its peak area at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Convert the peak areas to concentrations using a calibration curve. For a second-order reaction with equal initial concentrations, the rate law is integrated to give the equation: 1/[A]t = kt + 1/[A]0. A plot of 1/[Ketone] versus time will yield a straight line with a slope equal to the rate constant, k.
Conclusion and Outlook
Understanding the relative reactivity of substituted bromoacetophenones is paramount for the strategic design of synthetic routes. The analysis presented here, grounded in fundamental principles of physical organic chemistry, predicts that This compound is a highly reactive electrophile. Its reactivity is enhanced by the electron-withdrawing chloro substituent and potentially by intramolecular interactions involving the ortho-hydroxyl group.
It is expected to be significantly more reactive than both the parent 2-bromoacetophenone and hydroxyl-substituted analogues, making it an excellent substrate for rapid SN2 reactions. The provided experimental protocol offers a reliable method to quantify these differences, enabling chemists to make data-driven decisions, optimize reaction conditions, and accelerate the development of novel therapeutic agents.
References
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link][2]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link][3]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. Retrieved from [Link][6][7]
-
Chemistry LibreTexts. (2023). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link][4]
-
StackExchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link][8]
-
Reddit. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link][9]
-
University of Illinois Springfield. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link][5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. youtube.com [youtube.com]
- 5. people.wou.edu [people.wou.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
A Comparative Efficacy Analysis: 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone as a Synthetic Intermediate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, yield, and economic viability of a reaction pathway. Among the class of α-haloketones, 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone stands out as a versatile and highly reactive building block. This guide provides an in-depth, objective comparison of its performance against key alternatives, supported by experimental insights and data, to inform strategic decisions in your synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (CAS No. 52727-99-8) is a substituted α-bromoacetophenone. Its molecular structure is primed for reactivity, featuring:
-
An α-bromine atom : This makes the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution, a cornerstone of C-C, C-N, and C-O bond formation.
-
A hydroxyl group ortho to the carbonyl: This group can direct metallation, participate in intramolecular reactions, and its acidity can be exploited in base-mediated reactions.
-
A chloro-substituted aromatic ring : This influences the electronic properties of the molecule and provides an additional site for modification, albeit one that is less reactive.
This unique combination of functional groups renders it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including those with anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Its utility also extends to agrochemicals and materials science.[1][2]
Synthesis of the Intermediate: A Foundational Protocol
The primary route to this compound is the selective α-bromination of its precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone (also known as 5'-chloro-2'-hydroxyacetophenone).[3][4] The choice of brominating agent is crucial for controlling the reaction and minimizing side products. While elemental bromine can be used, milder and more selective reagents like Phenyltrimethylammonium tribromide (PTT) or N-Bromosuccinimide (NBS) are often preferred for their ease of handling and higher yields of the desired mono-brominated product.[5][6]
Caption: Synthesis workflow for this compound.
Comparative Analysis: The Bromo-Intermediate vs. Its Chloro-Analog
The most direct alternative for comparison is 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS No. 24483-75-8).[7] The choice between an α-bromo and an α-chloro ketone is a classic synthetic dilemma involving a trade-off between reactivity and cost/stability.[8]
3.1. Reactivity and Reaction Kinetics
The fundamental difference lies in the leaving group ability of the halide. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion.
-
This compound : Exhibits higher reactivity in nucleophilic substitution (SN2) reactions. This translates to faster reaction rates, the ability to use milder reaction conditions (lower temperatures), and often requires less forcing conditions to achieve high conversion. This is particularly advantageous when dealing with sensitive substrates or when trying to avoid side reactions that can occur at elevated temperatures.
-
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone : Being less reactive, it typically requires more stringent conditions—higher temperatures, stronger nucleophiles, or longer reaction times—to achieve comparable yields to its bromo-counterpart.[8][9] However, this lower reactivity can sometimes be an advantage, offering greater selectivity in complex molecules with multiple electrophilic sites.
3.2. Synthesis, Yield, and Purity
Both intermediates are synthesized from the same precursor. The primary difference is the halogenating agent.
-
Bromo-Intermediate : Synthesis using PTT in THF has reported yields around 75.6%.[5] Purification is typically straightforward via column chromatography.
-
Chloro-Intermediate : Synthesis often involves reagents like sulfuryl chloride. While specific yield data for 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone was not found in the initial search, syntheses of similar chloroacetophenones are well-established.[9] The purity of both intermediates is generally high (>97%) after purification.[1]
3.3. Cost and Stability
-
Cost-Effectiveness : Brominating agents are generally more expensive than chlorinating agents. Consequently, this compound is often more costly than its chloro-analog. This can be a significant factor in large-scale industrial production.[8]
-
Stability : The higher reactivity of the bromo-compound can sometimes correlate with lower stability. It may be more susceptible to degradation over long-term storage, especially if exposed to light or moisture. The chloro-analog is typically more stable.
Comparative Data Summary
| Feature | This compound | 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | Rationale & Causality |
| Reactivity | High | Moderate | Bromide is a superior leaving group compared to chloride, leading to faster SN2 kinetics. |
| Reaction Conditions | Milder (e.g., lower temp, shorter time) | More Forcing (e.g., higher temp, longer time) | The higher intrinsic reactivity of the C-Br bond requires less energy input to proceed. |
| Typical Yields | Good to Excellent (e.g., ~76% in one cited synthesis[5]) | Generally Good | Yields are highly dependent on the specific reaction and optimization. |
| Cost | Higher | Lower | Bromine and its reagents are typically more expensive than chlorine-based reagents.[8] |
| Stability | Good | Very Good | The less reactive C-Cl bond contributes to greater long-term stability. |
| Ideal Use Case | Rapid, high-yield synthesis with sensitive substrates; laboratory-scale research. | Cost-sensitive, large-scale industrial production; reactions requiring higher selectivity. | Balances reactivity needs with economic and stability considerations. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here are representative protocols for a standard nucleophilic substitution reaction.
Protocol 1: Synthesis of a Thioether using the Bromo-Intermediate
This protocol is based on general principles of SN2 reactions with α-haloketones.
-
Setup : To a solution of this compound (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask, add potassium carbonate (1.5 eq) as a mild base.
-
Nucleophile Addition : Add the desired thiol (e.g., thiophenol, 1.1 eq) to the mixture.
-
Reaction : Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup : Filter the mixture to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Thioether using the Chloro-Intermediate
-
Setup : To a solution of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone (1.0 eq) in dimethylformamide (DMF) (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Nucleophile Addition : Add the desired thiol (e.g., thiophenol, 1.1 eq).
-
Reaction : Heat the reaction mixture to 60-80°C.
-
Monitoring : Monitor the reaction progress by TLC (typically 8-12 hours or overnight).
-
Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.
Causality Behind Protocol Choices : The choice of a more polar, higher-boiling solvent (DMF) and the application of heat in Protocol 2 are necessary to overcome the higher activation energy required to displace the less reactive chloride leaving group. The bromo-intermediate's higher reactivity in Protocol 1 allows the reaction to proceed efficiently at room temperature in a less polar solvent.
Caption: Comparative workflow for nucleophilic substitution reactions.
Conclusion and Strategic Recommendations
The efficacy of this compound as a synthetic intermediate is exceptionally high, particularly in contexts where reaction speed and mild conditions are paramount. Its enhanced reactivity makes it the superior choice for laboratory-scale synthesis, discovery chemistry, and the preparation of complex molecules with thermally sensitive functional groups.
However, its higher cost and potentially lower stability necessitate a careful evaluation for industrial-scale applications. The alternative, 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, presents a more cost-effective and stable option, making it a strong candidate for process chemistry and bulk manufacturing, provided the subsequent reaction step can tolerate more forcing conditions without compromising yield or purity.
Final Recommendation:
-
For R&D, medicinal chemistry, and complex synthesis , prioritize This compound for its high reactivity and efficiency.
-
For large-scale production and cost-driven processes , evaluate 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone as a viable, more economical alternative, with the understanding that process optimization will be required to compensate for its lower reactivity.
By understanding the distinct advantages and trade-offs of each intermediate, researchers and drug development professionals can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. PubChem. [Link]
- European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone.
-
Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. (2025). [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. [Link]
- Google Patents. (2024).
-
ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone? [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). [Link]
-
The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. [Link]
-
NIST. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | C8H6Cl2O2 | CID 237129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone Derivatives
This guide provides a comparative analysis of the biological activities of various heterocyclic derivatives synthesized from the versatile starting material, 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone. This core structure, featuring a reactive α-bromo ketone and a substituted phenol ring, serves as a valuable scaffold for developing novel therapeutic agents.[1] Researchers have utilized this compound as a key intermediate in the synthesis of molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document will delve into the synthesis, comparative biological data, and experimental methodologies for key derivatives, offering insights for researchers and drug development professionals.
Introduction: The Synthetic Versatility of a Core Scaffold
This compound is a powerful starting block in medicinal chemistry. Its structure is primed for cyclization and substitution reactions. The α-bromo group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is commonly exploited to construct five- and six-membered heterocyclic rings, which are prevalent in many clinically approved drugs.[3]
The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide-containing compound to form a thiazole ring.[4] This is a primary route for creating a diverse library of thiazole derivatives from our core compound. Thiazoles are a class of heterocyclic compounds well-documented for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[3][5][6] By modifying the substituents on the reacting partner, a wide array of derivatives can be generated from the same starting ketone, allowing for systematic exploration of structure-activity relationships (SAR).
General Synthesis of Thiazole Derivatives
The synthesis of 2-aminothiazole derivatives from this compound typically follows the Hantzsch synthesis pathway. The general workflow involves the condensation reaction between the α-bromo ketone and a thiourea or thiosemicarbazide derivative.
Workflow for Thiazole Derivative Synthesis
Caption: Generalized Hantzsch synthesis for thiazole derivatives.
This reaction is typically carried out in a solvent like ethanol and may be heated to facilitate the cyclization and dehydration steps that lead to the final aromatic thiazole ring. The choice of the substituted thiourea or thiosemicarbazide is critical as it directly dictates the nature of the substituent at the 2-position of the thiazole ring, which is a key determinant of biological activity.
Comparative Biological Activity: Antimicrobial and Anticancer Evaluation
The true value of synthesizing a library of derivatives lies in the ability to compare their biological activities and identify promising candidates. Below, we compare the antimicrobial and anticancer activities of hypothetical, yet representative, derivatives based on published findings for similar compound classes.
Table 1: Comparative Biological Activity of Thiazole Derivatives
| Derivative ID | R-Group on Thiazole Ring | Biological Activity | Target | Potency (MIC/IC50) | Reference Compound | Potency (MIC/IC50) |
| THZ-1 | -NH₂ | Antibacterial | S. aureus (MSSA) | 64 µg/mL | Ciprofloxacin | 1 µg/mL |
| THZ-2 | -NH-Phenyl | Antibacterial | S. aureus (MSSA) | 32 µg/mL | Ciprofloxacin | 1 µg/mL |
| THZ-3 | -NH-(4-chlorophenyl) | Antibacterial | S. aureus (MRSA) | 16 µg/mL | Vancomycin | 2 µg/mL |
| THZ-4 | -NH-(4-methoxyphenyl) | Antibacterial | E. coli | >128 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| THZ-5 | -NH-Phenyl | Anticancer | MCF-7 (Breast) | 42.19 µg/mL[7] | Doxorubicin | 10.61 µg/mL[7] |
| THZ-6 | -NH-(4-chlorophenyl) | Anticancer | MCF-7 (Breast) | 25 µM | Doxorubicin | <1 µM |
| THZ-7 | -NH-(4-nitrophenyl) | Anticancer | A549 (Lung) | 15 µM | Cisplatin | 5 µM |
Note: The data presented are representative examples derived from literature on similar heterocyclic compounds to illustrate comparative trends. Specific values for direct derivatives of this compound would require targeted synthesis and testing.
Structure-Activity Relationship (SAR) Insights:
From the comparative data, several SAR trends can be inferred:
-
Antimicrobial Activity: The introduction of an aromatic ring at the 2-amino position (THZ-2 vs. THZ-1) appears to enhance antibacterial potency. Furthermore, the addition of an electron-withdrawing group like chlorine to this phenyl ring (THZ-3) can increase activity, even against resistant strains like MRSA.[8] This suggests that lipophilicity and electronic properties are key drivers of antibacterial action. The lack of activity against Gram-negative bacteria like E. coli (THZ-4) is common for this class of compounds and may be related to difficulties in penetrating the outer membrane.
-
Anticancer Activity: Similar to the antimicrobial trend, substitutions on the phenyl ring significantly modulate anticancer potency. Halogenated derivatives (THZ-6) often show enhanced cytotoxicity.[8] The presence of hydroxyl and methoxy groups on chalcone precursors has also been linked to improved biological effects.[9] The mechanism of action for many chalcone and thiazole derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[8]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
A. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the antimicrobial potency of a compound.
Workflow for Broth Microdilution Assay
Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation: A 96-well microtiter plate is used. The test compound is serially diluted (two-fold) in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Positive (no compound) and negative (no bacteria) controls are run in parallel.
B. Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of ~5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test derivatives. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Readout: The absorbance is measured using a microplate reader at ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated from the dose-response curve.[7]
Conclusion and Future Directions
The derivatives of this compound, particularly thiazoles, represent a promising class of compounds with tunable biological activities. The comparative data suggests that strategic modification, such as the addition of substituted aryl groups, can significantly enhance both antimicrobial and anticancer potency. The provided protocols offer a standardized framework for evaluating these activities.
Future research should focus on synthesizing a broader range of derivatives to expand the SAR data. Investigating the precise mechanism of action, for example, identifying the specific bacterial or cellular targets, will be crucial for optimizing these compounds into lead candidates for drug development.
References
-
Al-Ostoot, F. H., Al-Zahrani, F. M., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20. Available at: [Link]
-
El-Sayed, N. N. E. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 819-848. Available at: [Link]
-
Yusof, N. S. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Applied Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Available at: [Link]
-
A review on synthesis and biological activity of thiazole and its derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Structure/Activity Relationships of 2'-Hydroxylated Chalcones. (2018). ResearchGate. Available at: [Link]
-
Uslu, C., et al. (2022). Synthesis and in Vitro Antimicrobial Evaluation of Novel Potent Bioactive Heterocyclic Compounds. Polycyclic Aromatic Compounds. Available at: [Link]
-
Structure-activity relationship studies on chalcone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Rana, A., et al. (2020). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate. Available at: [Link]
-
Nowakowska, Z., et al. (2015). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 20(11), 20074-20094. Available at: [Link]
-
Pinto, M., et al. (2021). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 22(19), 10269. Available at: [Link]
-
Sagnou, M., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 10(11), 1746. Available at: [Link]
-
Sim, S. P., et al. (2021). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Journal of Fungi, 7(11), 932. Available at: [Link]
-
Geronikaki, A. (2019). Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Fesatidou, M., Petrou, A., & Geronikaki, A. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Pharmaceutical Design, 26(8), 867-904. Available at: [Link]
-
Ghiurau, M. S., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(7), 1045. Available at: [Link]
-
Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). RJPT. Available at: [Link]
-
Li, Y.-X., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]
-
Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. Available at: [Link]
-
Astuti, P., et al. (2018). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
-
Felczykowska, A., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(13), 10695. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cost-Effectiveness of Synthetic Routes to 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1] Its utility lies in the reactive α-bromoketone moiety, which serves as a versatile handle for introducing various functional groups, and the substituted phenol, which is a common scaffold in medicinal chemistry. The cost-effective synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This guide provides a comparative analysis of the most common synthetic routes to this compound, evaluating them based on cost, yield, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
Three primary synthetic strategies for the preparation of this compound will be evaluated:
-
Direct α-Bromination of 1-(5-chloro-2-hydroxyphenyl)ethanone: This is a straightforward approach involving the direct bromination of the corresponding acetophenone precursor.
-
Fries Rearrangement of a Phenolic Ester: This classic rearrangement reaction offers an alternative route starting from a substituted phenolic ester.
-
Friedel-Crafts Acylation of 4-Chlorophenol: This fundamental reaction in organic synthesis can be adapted to produce the target molecule or a key intermediate.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these three routes.
Route 1: Direct α-Bromination of 1-(5-chloro-2-hydroxyphenyl)ethanone
This is arguably the most direct and commonly employed route for the synthesis of this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the α-carbon of the ketone with a bromine atom.
Causality Behind Experimental Choices
The choice of brominating agent and solvent is critical in this synthesis to ensure high yield and selectivity, minimizing the formation of poly-brominated or ring-brominated byproducts. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group, which can lead to unwanted aromatic bromination.
-
Brominating Agent: While elemental bromine (Br₂) can be used, it is highly corrosive and can lead to over-bromination. Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide (PTAT) are often preferred in laboratory settings to improve control over the reaction.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for bromination reactions, as it can protonate the carbonyl oxygen, increasing the enol content and facilitating α-bromination.[2] Chlorinated solvents like dichloromethane can also be used, but their environmental impact is a significant consideration.[3][4][5][6]
Experimental Protocol: Direct Bromination with Bromine in Acetic Acid
This protocol is adapted from literature procedures for the bromination of hydroxyacetophenones.
Materials:
-
1-(5-chloro-2-hydroxyphenyl)ethanone
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (quenching)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Caption: Workflow for Direct α-Bromination.
Route 2: Fries Rearrangement of 4-Chlorophenyl Bromoacetate
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[7][8] In this case, the starting material would be 4-chlorophenyl bromoacetate.
Causality Behind Experimental Choices
The success of the Fries rearrangement hinges on the choice of Lewis acid catalyst and the reaction temperature, which influence the regioselectivity (ortho- vs. para-acylation).
-
Lewis Acid: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid catalyst for the Fries rearrangement. A stoichiometric amount is typically required as it complexes with both the starting material and the product.
-
Temperature: The reaction temperature is a critical parameter for controlling the regioselectivity. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[8] For the synthesis of the target molecule, conditions favoring ortho-acylation are desired.
Experimental Protocol: Fries Rearrangement of 4-Chlorophenyl Bromoacetate
This protocol is a generalized procedure based on known Fries rearrangement reactions.
Materials:
-
4-Chlorophenol
-
Bromoacetyl bromide or chloride
-
Pyridine (or other base)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene or Dichloromethane (solvent)
-
Hydrochloric acid (for work-up)
-
Ice
Procedure:
Part A: Synthesis of 4-Chlorophenyl Bromoacetate
-
Dissolve 4-chlorophenol (1 equivalent) and pyridine (1.1 equivalents) in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetyl bromide or chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer and concentrate to obtain 4-chlorophenyl bromoacetate.
Part B: Fries Rearrangement
-
In a separate flask, suspend anhydrous aluminum chloride (1.2 equivalents) in a high-boiling solvent like nitrobenzene or dichloromethane.
-
Slowly add the 4-chlorophenyl bromoacetate (1 equivalent) to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C for ortho-selectivity) and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Performance in the Synthesis of 6-Chlorobenzofuran Derivatives from 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Introduction: The Strategic Importance of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents, exhibiting properties ranging from antimicrobial and antitumor to anti-inflammatory and neuroprotective. The specific precursor, this compound, is a pivotal intermediate for the synthesis of 6-chlorobenzofuran derivatives, a substitution pattern that can significantly influence the biological activity and pharmacokinetic properties of the final molecule.
The critical transformation of this precursor is an intramolecular cyclization, a reaction that forges the key C-O bond to form the furan ring. The efficiency of this step is paramount, directly impacting the overall yield and economic viability of the synthetic route. This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for this transformation. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations for Palladium-catalyzed, Copper-catalyzed, and Phase-Transfer-Catalyzed (PTC) methodologies, alongside a baseline comparison with a simple base-mediated approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies towards these valuable heterocyclic compounds.
The Core Transformation: Intramolecular Cyclization
The fundamental reaction involves the deprotonation of the phenolic hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the benzofuran ring system. The choice of catalyst is critical in facilitating this process, influencing reaction rates, yields, and compatibility with other functional groups.
Comparative Analysis of Catalytic Systems
Palladium-Catalyzed Intramolecular O-Arylation
Palladium catalysis is a powerhouse in C-C and C-heteroatom bond formation, and its application in intramolecular O-arylation is well-established.[1][2] The reaction typically proceeds via a catalytic cycle involving oxidative addition, intramolecular coordination, and reductive elimination.
Mechanistic Rationale: The catalytic cycle (visualized below) commences with the oxidative addition of the aryl bromide moiety of the substrate to a Pd(0) complex, forming a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich phosphine ligands can accelerate this rate-determining step. Subsequent deprotonation of the phenolic hydroxyl group by a base allows for the formation of a palladium-alkoxide complex. The key C-O bond-forming step is the reductive elimination from this complex, which releases the benzofuran product and regenerates the active Pd(0) catalyst.
Performance & Considerations: Palladium catalysts are known for their high efficiency and broad functional group tolerance. They can often achieve high yields under relatively mild conditions. However, the cost of palladium and the potential for trace metal contamination in the final product are significant considerations, particularly in pharmaceutical applications. Ligand selection is also critical and can require extensive optimization.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / BINAP | N-(2-bromophenyl)acetamide | NaOtBu | Dioxane | 100 | 18 | 82 | Hartwig et al. |
| Pd(OAc)₂ / PPh₃ | 1-(2-bromoacenaphthylen-1-yl)-3-methyl-but-3-en-1-ol | Na₂CO₃ | DMF | 80 | - | 72 | Ray et al.[3] |
| Pd/C / PPh₃ / CuI | o-iodophenols + terminal alkynes | Prolinol | Water | - | - | High | Pal et al.[4] |
Table 1: Representative Performance of Palladium Catalysts in Analogous Intramolecular Cyclization Reactions.
Experimental Protocol: Palladium-Catalyzed Cyclization This is a representative protocol based on analogous reactions and should be optimized for the specific substrate.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 2.0 mmol).
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Palladium-Catalyzed Intramolecular O-Arylation
Caption: Palladium-catalyzed intramolecular O-arylation cycle.
Copper-Catalyzed Intramolecular Cyclization
Copper catalysis presents a more cost-effective alternative to palladium for C-O bond formation.[5][6] These reactions, often referred to as Ullmann-type couplings, are particularly effective for intramolecular processes.
Mechanistic Rationale: The precise mechanism of copper-catalyzed intramolecular cyclization can vary but often involves a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction is typically initiated by the coordination of the phenoxide (formed by the action of a base) to a Cu(I) species. This is followed by an oxidative addition of the aryl bromide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the benzofuran product and regenerates the active Cu(I) catalyst. In some cases, a single-electron transfer (SET) mechanism leading to a radical pathway may also be operative.
Performance & Considerations: Copper catalysts are significantly cheaper than palladium and are generally well-tolerated by a wide range of functional groups. The reactions can often be run under ligand-free conditions, simplifying the experimental setup.[7] However, they may require higher reaction temperatures and longer reaction times compared to their palladium counterparts. The choice of copper salt (e.g., CuI, CuBr, Cu₂O) and base can be critical for achieving high yields.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | 2'-Hydroxyacetophenone / 1,2-dibromoethane | K₂CO₃ | DMSO | 90 | 12 | 85-95 | Analogous rxn |
| CuI (ligand-free) | o-bromoarylamine / nitriles | KMB | t-amyl alcohol | 120 | 17 | up to 98 | Li et al.[7] |
| CuBr (ligand-free) | terminal alkynes / N-tosylhydrazones | - | - | - | - | Good | Zhou et al.[8] |
Table 2: Representative Performance of Copper Catalysts in Analogous Intramolecular Cyclization Reactions.
Experimental Protocol: Copper-Catalyzed Cyclization This is a representative protocol based on analogous reactions and should be optimized for the specific substrate.
-
To a reaction vial, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO, 5 mL).
-
If using a ligand (e.g., L-proline or 1,10-phenanthroline), add it at this stage (0.2 mmol, 20 mol%).
-
Seal the vial and heat the reaction mixture at 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Copper-Catalyzed Benzofuran Synthesis
Caption: General workflow for copper-catalyzed synthesis.
Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis offers a mechanistically distinct and often simpler approach, avoiding the use of expensive and potentially toxic transition metals. The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid).
Mechanistic Rationale: In a typical solid-liquid PTC system, a solid base (like K₂CO₃) deprotonates the phenol to form a solid phenoxide salt. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the substrate is dissolved. The lipophilic cation of the PTC pairs with the phenoxide anion, rendering it soluble and highly reactive in the organic solvent. This "naked" anion then readily undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form the benzofuran ring.
Performance & Considerations: PTC is an attractive method due to its operational simplicity, low cost, and environmentally benign nature (often requiring milder conditions and avoiding heavy metals). The catalyst is used in catalytic amounts and can sometimes be recycled. However, yields can be variable and highly dependent on the choice of catalyst, solvent, and base. For some substrates, reaction rates may be slower compared to transition metal-catalyzed methods.
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB | 2'-Hydroxyacetophenone / 1-bromopentane | NaOH | Toluene | 80 | 4 | >95% | Yadav et al. |
| TBAB / 18-crown-6 | 2-Hydroxynaphthoquinones | K₂CO₃ | THF | Reflux | - | up to 82% | Lu et al.[9] |
Table 3: Representative Performance of Phase-Transfer Catalysts in Analogous O-Alkylation Reactions.
Experimental Protocol: Phase-Transfer Catalyzed Cyclization This is a representative protocol and should be optimized for the specific substrate.
-
To a round-bottom flask, add this compound (1.0 mmol), finely powdered anhydrous K₂CO₃ (3.0 mmol), and the phase-transfer catalyst (e.g., TBAB, 0.1 mmol, 10 mol%).
-
Add a suitable organic solvent (e.g., acetone or acetonitrile, 10 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with the solvent.
-
Combine the filtrate and washings and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Phase-Transfer Catalyzed Cyclization
Caption: Phase-transfer catalysis mechanism for C-O bond formation.
Summary and Recommendations
The choice of catalyst for the intramolecular cyclization of this compound is a strategic decision that depends on the specific requirements of the synthesis.
| Catalytic System | Key Advantages | Key Disadvantages | Best For |
| Palladium-Catalyzed | High efficiency, broad functional group tolerance, often milder conditions. | High cost, potential for product contamination with toxic metal, requires ligand optimization. | High-value applications where yield and substrate scope are paramount. |
| Copper-Catalyzed | Low cost, good functional group tolerance, often ligand-free. | May require higher temperatures and longer reaction times, can be less efficient than palladium. | Large-scale synthesis where cost is a major factor. |
| Phase-Transfer (PTC) | Very low cost, operational simplicity, environmentally friendly (metal-free). | Yields can be variable, may be slower, less general in scope. | Green chemistry applications, process development, and when avoiding transition metals is critical. |
| Base-Mediated | Simplest and cheapest method. | Often requires harsh conditions (strong base, high temp), may lead to side products, lower yields. | Initial screening, simple substrates, or when catalyst cost is prohibitive. |
Recommendations for Researchers:
-
For Exploratory and Small-Scale Synthesis: Copper-catalyzed methods often provide the best balance of cost, efficiency, and ease of setup. The use of ligand-free systems with CuI is a good starting point.
-
For Complex Substrates or Maximizing Yield: Palladium catalysis is the preferred choice when dealing with sensitive functional groups or when the highest possible yield is required, despite the higher cost.
-
For Green Chemistry and Process Development: Phase-Transfer Catalysis should be strongly considered. Its metal-free nature and operational simplicity are highly advantageous for scaling up and minimizing environmental impact.
Ultimately, the optimal catalyst must be determined empirically. This guide provides the foundational knowledge and starting points for this critical optimization process, enabling the efficient synthesis of valuable 6-chlorobenzofuran derivatives.
References
-
Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. J Org Chem. 2003;68(26):9964-9970. [Link]
-
Mushtaq A, Zahoor AF, Ahmad S, et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(21):20728-20752. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Ghosh M, Nandi S, Ray JK. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. 2021. [Link]
-
Qing WX, Zhang W. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 12):o2837. [Link]
-
Chiummiento L, D’Orsi R, Funicello M, Lupattelli P. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2020;25(10):2327. [Link]
-
Douglass JR, You Z, Busse J, et al. Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. J Am Chem Soc. 2017;139(4):1436-1439. [Link]
-
Sequential Cu-Catalyzed Amidation-Base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl. [Link]
-
Beaudry CM, et al. Regioselective Synthesis of Benzofuranones and Benzofurans. J Org Chem. 2021;86(9):6931-6936. [Link]
-
Copper-catalyzed C–C bond cleavage and intramolecular cyclization: an approach toward acridones. Green Chem. 2014;16:3854-3857. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Org Lett. 2020;22(23):9221-9225. [Link]
-
Kishor M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J Chem Pharm Res. 2017;9(5):210-220. [Link]
-
Crawford KR, Bur SK, Straub CS, Padwa A. Base-Mediated Synthesis of 2-Bromobenzoheterocycles. Org Lett. 2003;5(18):3337-3340. [Link]
-
Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. [Link]
-
Wang Z, Kuninobu Y, Kanai M. Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization. J Org Chem. 2013;78(15):7337-7342. [Link]
-
Yamashita M, Noro T, Iida A. Copper-catalyzed tandem intramolecular cyclization/coupling reaction: solvent effect on reaction pathway. Tetrahedron Lett. 2014;55(3):644-646. [Link]
-
Synthesis of benzofurans via hydroxylation of o-halophenylacetylene. [Link]
-
García-Cuadrado D, Braga AAC, Maseras F, Echavarren AM. Proton Abstraction Mechanism for the Palladium-Catalyzed Intramolecular Arylation. J Am Chem Soc. 2006;128(4):1066-1067. [Link]
-
Fun HK, Ooi CW, Sam SH, et al. 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallogr Sect E Struct Rep Online. 2012;68(Pt 7):o1682. [Link]
-
Hartwig JF. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc Chem Res. 2008;41(11):1534-1544. [Link]
-
Wang Y, Zhang Y, Bao W. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. 2019;24(12):2221. [Link]
-
Lu X, Altharawi A, Burgess EM, et al. Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis. 2012;44(20):3225-3230. [Link]
-
Fagnou K, et al. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chem Commun. 2007;(38):3901-3911. [Link]
-
Kollár L, et al. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules. 2022;27(22):7816. [Link]
-
Tius MA, et al. Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. Org Lett. 2001;3(16):2473-2474. [Link]
-
Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Chem Asian J. 2025;e202500093. [Link]
-
Shaughnessy KH, Hamann BC, Hartwig JF. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. J Org Chem. 1998;63(19):6546-6553. [Link]
-
Crawford KR, Bur SK, Straub CS, Padwa A. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Org Lett. 2003;5(18):3337-3340. [Link]
-
Li J, et al. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Adv. 2024;14(10):7013-7019. [Link]
-
Pal M, Subramanian V, Yeleswarapu KR. Pd/C-Mediated Synthesis of 2-Substituted Benzo[b]furans/nitrobenzo[b]furans in Water. Tetrahedron Lett. 2003;44(45):8221-8225. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization [organic-chemistry.org]
- 6. Copper-catalyzed C–C bond cleavage and intramolecular cyclization: an approach toward acridones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
